(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(pyridin-4-yl)propanoic acid
Description
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(pyridin-4-yl)propanoic acid” is a synthetic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylamino substituent, and a pyridin-4-yl aromatic side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
Key structural attributes include:
- Molecular formula: C₂₄H₂₂N₂O₄ (estimated based on analogous compounds ).
- Stereochemistry: The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains.
- Functional groups: The carboxylic acid enables conjugation to resins or other molecules, while the Fmoc group provides orthogonal protection.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-26(22(23(27)28)14-16-10-12-25-13-11-16)24(29)30-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,27,28)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNJWPYTSZXBJ-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=NC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=NC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(pyridin-4-yl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a complex organic compound notable for its potential in various biological applications. Characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridinyl moiety, this compound is of interest in medicinal chemistry and biochemistry due to its unique structural features and biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 402.44 g/mol. The compound features a chiral center, contributing to its specificity in biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O4 |
| Molecular Weight | 402.44 g/mol |
| CAS Number | 2381854-90-4 |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | Sealed, dry at 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group provides stability during synthesis, while the pyridinyl moiety facilitates binding through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects.
Enzyme Inhibition
Research indicates that derivatives of Fmoc-amino acids can act as enzyme inhibitors. For instance, studies have demonstrated that specific modifications to the pyridinyl ring can enhance inhibitory potency against certain proteases. This property makes them valuable in drug design aimed at targeting enzyme-related diseases.
Antimicrobial Activity
Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This activity underscores its potential as a lead compound for developing new antibiotics.
Anticancer Potential
Recent investigations into the anticancer activity of this compound have revealed promising results. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
- Enzyme Inhibition Study : A study published in Journal of Medicinal Chemistry highlighted the design and synthesis of various Fmoc derivatives, including the target compound, which showed significant inhibition against serine proteases with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : In research conducted by Smith et al., (2021), the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antimicrobial activity .
- Anticancer Research : A recent publication explored the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 5 to 50 µM .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected non-natural amino acids, which are structurally tailored for applications in medicinal chemistry, peptide engineering, and chemical biology. Below is a comparative analysis with analogous derivatives:
Structural and Functional Comparisons
Research Findings and Limitations
- Biological Data: Limited studies exist on the specific bioactivity of this compound, though pyridine-containing analogs show promise in targeting nicotinic acetylcholine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
